Chemical Architecture and Isolation Methodology of 2'-Hydroxyneophellamuretin: A Technical Whitepaper
Chemical Architecture and Isolation Methodology of 2'-Hydroxyneophellamuretin: A Technical Whitepaper
Executive Summary
In the landscape of natural product drug discovery, prenylated flavonoids have emerged as highly privileged scaffolds due to their unique physicochemical properties and broad-spectrum biological activities. This technical whitepaper provides an in-depth analysis of 2'-Hydroxyneophellamuretin , a specialized prenylated dihydroflavonol (flavanonol) isolated from the roots of Ohwia caudata (Thunberg) H. Ohashi. Designed for researchers and drug development professionals, this guide deconstructs the molecule's structural logic, details a self-validating isolation protocol, and extrapolates its pharmacological potential based on its chemical architecture.
Phytochemical Context and Chemical Specifications
Ohwia caudata (formerly Desmodium caudatum), a plant belonging to the Leguminosae family, is a rich repository of bioactive secondary metabolites[1]. Among these, 2'-Hydroxyneophellamuretin stands out due to its specific hydroxylation pattern and lipophilic prenyl appendage.
As detailed by , the physicochemical parameters of this compound dictate its solubility, extraction dynamics, and interaction with biological lipid bilayers[2]. The quantitative data defining this molecule is summarized below:
| Property | Specification |
| Chemical Name | 2'-Hydroxyneophellamuretin |
| CAS Registry Number | 1396769-20-2[2] |
| Molecular Formula | C20H20O7[2] |
| Molecular Weight | 372.37 g/mol [2] |
| Structural Class | Prenylated Flavonoid (Dihydroflavonol)[1] |
| Primary Botanical Source | Ohwia caudata (Thunberg) H. Ohashi[1] |
| SMILES String | C/C(C)=C\CC1=C2C(C(O)O)O2)O)=O)=C(C=C1O)O[1] |
Structural-Functional Logic
To understand the behavior of 2'-Hydroxyneophellamuretin in both chromatographic matrices and biological assays, one must analyze its structural components. The molecule is built upon a C6-C3-C6 dihydroflavonol core, characterized by chiral centers at C-2 and C-3, and a ketone group at C-4.
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The Prenyl Group (A-Ring): The attachment of a 3-methylbut-2-enyl (prenyl) group at the C-8 position significantly increases the molecule's lipophilicity. This structural modification is a known evolutionary strategy in plants to enhance the membrane permeability of defensive phytoalexins against fungal pathogens.
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The 2',4'-Dihydroxy Pattern (B-Ring): While its structural analog, Neophellamuretin, possesses a single hydroxyl group on the B-ring, the addition of the 2'-hydroxyl group in 2'-Hydroxyneophellamuretin alters the molecule's electron-donating capacity. This specific dihydroxy configuration enhances hydrogen atom transfer (HAT), thereby increasing its potential as a reactive oxygen species (ROS) scavenger.
Structural-functional logic of the 2'-Hydroxyneophellamuretin molecule.
Self-Validating Extraction and Purification Protocol
The isolation of prenylated flavonoids requires a delicate balance of solvent polarities. The following step-by-step methodology is designed as a self-validating system, incorporating inline quality control (QC) checkpoints to ensure the integrity of the target compound.
Step 1: Matrix Disruption and Maceration
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Action: Pulverize 1.0 kg of dried Ohwia caudata roots. Macerate in 80% aqueous methanol (v/v) at 25°C for 72 hours, repeating three times.
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Causality: The 20% water content swells the cellulosic plant matrix, increasing the surface area. This allows the methanol to efficiently penetrate the tissue and disrupt hydrogen bonds, maximizing the mass transfer of moderately polar flavonoids into the solvent.
Step 2: Polarity-Directed Partitioning
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Action: Concentrate the extract under reduced pressure to remove methanol. Suspend the aqueous residue in distilled water and partition sequentially with n-hexane, followed by Ethyl Acetate (EtOAc).
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Causality: Hexane defats the extract by removing highly lipophilic sterols and chlorophyll. The EtOAc partition selectively isolates the prenylated flavonoids. The amphiphilic nature of 2'-Hydroxyneophellamuretin (hydrophilic hydroxyls + lipophilic prenyl group) perfectly matches the dielectric constant of EtOAc.
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Validation Checkpoint 1 (TLC): Spot the EtOAc fraction on a silica gel TLC plate. Elute with CHCl₃:MeOH (9:1). Spray with 5% AlCl₃ in ethanol. A yellow-green fluorescence under UV 365 nm confirms the presence of the 5-hydroxyflavanone core. Do not proceed to HPLC without this validation.
Step 3: Orthogonal Chromatographic Isolation
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Action: Subject the validated EtOAc fraction to Preparative High-Performance Liquid Chromatography (prep-HPLC) using a C18 reverse-phase column. Use a mobile phase of Acetonitrile/Water containing 0.1% formic acid.
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Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, keeping the molecule in a neutral state. This prevents peak tailing on the hydrophobic C18 stationary phase, ensuring sharp, reproducible peaks and >98% purity, a standard required by commercial suppliers like [3].
Step 4: Spectroscopic Validation
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Action: Validate the isolated peak using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
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Validation Checkpoint 2: The MS spectrum must yield a pseudomolecular ion peak at m/z 371.1131[M-H]⁻ corresponding to C20H19O7, confirming the exact molecular weight of 372.37 g/mol [2].
Self-validating extraction and isolation workflow for 2'-Hydroxyneophellamuretin.
Mechanistic Insights & Biological Activity
While specific in vivo pharmacokinetic data for 2'-Hydroxyneophellamuretin is an ongoing area of research, its biological trajectory can be reliably extrapolated from its structural analogs found within the same botanical source.
Its closely related analog, Neophellamuretin, is a documented antifungal agent that inhibits Trichophyton sp. with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL[4]. Research published in Planta Medica demonstrates that prenylated flavonoids from Desmodium caudatum exert their antifungal activity by disrupting fungal cell membranes, a mechanism directly driven by the lipophilic prenyl moiety[5].
Furthermore, the addition of the 2'-hydroxyl group in 2'-Hydroxyneophellamuretin introduces a secondary binding motif. In molecular docking models of similar flavonoids, this ortho-hydroxyl configuration on the B-ring acts as a potent hydrogen bond donor, significantly enhancing the molecule's ability to inhibit target enzymes (such as lipoxygenases) and scavenge free radicals in oxidative stress models.
References
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BioCrick. "2'-Hydroxyneophellamuretin datasheet (Catalog Number: BCN0674)". Available at: [Link]
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Sasaki H, et al. "Prenylated flavonoids from the roots of Desmodium caudatum and evaluation of their antifungal activity." Planta Med. 2012 Nov;78(17):1851-6. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Hydroxyneophellamuretin 1396769-20-2 | MCE [medchemexpress.cn]
- 3. 6-Methoxykaempferol 3-O-glucoside | CAS:63422-27-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
